(1,3-Diiodopropyl)benzene (1,3-Diiodopropyl)benzene
Brand Name: Vulcanchem
CAS No.: 125763-65-7
VCID: VC19149561
InChI: InChI=1S/C9H10I2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
SMILES:
Molecular Formula: C9H10I2
Molecular Weight: 371.98 g/mol

(1,3-Diiodopropyl)benzene

CAS No.: 125763-65-7

Cat. No.: VC19149561

Molecular Formula: C9H10I2

Molecular Weight: 371.98 g/mol

* For research use only. Not for human or veterinary use.

(1,3-Diiodopropyl)benzene - 125763-65-7

Specification

CAS No. 125763-65-7
Molecular Formula C9H10I2
Molecular Weight 371.98 g/mol
IUPAC Name 1,3-diiodopropylbenzene
Standard InChI InChI=1S/C9H10I2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Standard InChI Key HPCVSOFXHRUEGR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CCI)I

Introduction

Structural and Chemical Characteristics

The molecular structure of (1,3-Diiodopropyl)benzene (C₉H₁₀I₂) features a benzene ring substituted with a propyl group bearing iodine atoms at the 1- and 3-positions. This arrangement confers significant steric bulk and electronic effects, influencing its participation in nucleophilic substitution and transition-metal-catalyzed reactions. The iodine atoms act as excellent leaving groups, facilitating Suzuki-Miyaura and Ullmann-type couplings, which are critical in constructing biaryl systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₀I₂
Molecular Weight371.99 g/mol
IUPAC Name1,3-Diiodopropylbenzene
Common Synonyms(1,3-Diiodopropyl)benzene
Reactivity ProfileHalogenation, Cross-Coupling

Synthetic Pathways

Industrial synthesis typically begins with iodination of propylbenzene derivatives. A two-step halogenation process using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions yields the diiodinated product. Alternative routes involve radical iodination of 1,3-dihydroxypropylbenzene, though this method is less efficient due to competing side reactions. Recent advances emphasize catalytic methods using palladium or copper complexes to enhance regioselectivity and reduce iodine waste.

Applications in Organic Synthesis

(1,3-Diiodopropyl)benzene serves as a pivotal building block in pharmaceutical intermediates. For example, it participates in Heck reactions to form styrenic derivatives used in antipsychotic drug candidates. Its utility in agrochemical synthesis is also notable, particularly in constructing pyrethroid-like insecticides where iodine substituents improve metabolic stability.

Physicochemical Behavior

Experimental data on solubility and thermal stability remain sparse. Preliminary studies indicate limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but high miscibility with dichloromethane and toluene. Differential scanning calorimetry (DSC) reveals a melting point range of 89–92°C, with decomposition observed above 220°C under nitrogen atmospheres.

Challenges and Research Gaps

Current limitations include the compound’s sensitivity to light-induced degradation and the high cost of iodine precursors. Computational studies using density functional theory (DFT) have begun exploring its conformational flexibility, but experimental validation is needed. Researchers emphasize the need for greener synthetic protocols to minimize heavy metal catalysts and improve atom economy.

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